
9(S),10(S),13(S)-TriHOME
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9(S),10(S),13(S)-TriHOME, also known as 9(S),10(S),13(S)-trihydroxy-11E-octadecenoic acid, is a hydroxylated fatty acid derived from linoleic acid. This compound is part of the oxylipin family, which are oxygenated derivatives of polyunsaturated fatty acids. Oxylipins play significant roles in various biological processes, including inflammation and cell signaling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9(S),10(S),13(S)-TriHOME typically involves the enzymatic oxidation of linoleic acid. Lipoxygenases, a group of enzymes, catalyze the oxygenation of linoleic acid to produce hydroperoxy derivatives, which are subsequently reduced to form trihydroxy derivatives like this compound. The reaction conditions often include a buffered aqueous environment at physiological pH and temperature to mimic biological conditions.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms that express lipoxygenase enzymes. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of the desired oxylipin. The product is then extracted and purified using chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 9(S),10(S),13(S)-TriHOME undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxylipins.
Reduction: Reduction reactions can convert hydroperoxy groups to hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenase.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for esterification reactions.
Major Products:
Oxidation: Formation of dihydroxy or tetrahydroxy derivatives.
Reduction: Conversion to dihydroxy derivatives.
Substitution: Formation of esters or ethers.
Applications De Recherche Scientifique
9(S),10(S),13(S)-TriHOME has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of hydroxylated fatty acids.
Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes.
Medicine: Explored for its potential anti-inflammatory properties and its role in modulating immune responses.
Industry: Utilized in the development of bio-based materials and as a precursor for the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of 9(S),10(S),13(S)-TriHOME involves its interaction with specific molecular targets, such as receptors and enzymes involved in inflammatory pathways. It can modulate the activity of these targets, leading to changes in cellular responses. For example, it may inhibit the production of pro-inflammatory cytokines or activate anti-inflammatory signaling pathways.
Comparaison Avec Des Composés Similaires
- 9(S)-Hydroxy-10(E),12(Z)-octadecadienoic acid (9-HODE)
- 13(S)-Hydroxy-9(Z),11(E)-octadecadienoic acid (13-HODE)
- 12(S)-Hydroxy-5(Z),8(Z),10(E),14(Z)-eicosatetraenoic acid (12-HETE)
Comparison: 9(S),10(S),13(S)-TriHOME is unique due to its trihydroxy structure, which imparts distinct chemical and biological properties compared to other hydroxylated fatty acids like 9-HODE and 13-HODE, which have only one hydroxyl group. This structural difference influences its reactivity and its role in biological systems, making it a valuable compound for specific research applications.
Propriétés
Formule moléculaire |
C18H34O5 |
|---|---|
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
(E,9S,10S,13S)-9,10,13-trihydroxyoctadec-11-enoic acid |
InChI |
InChI=1S/C18H34O5/c1-2-3-7-10-15(19)13-14-17(21)16(20)11-8-5-4-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23)/b14-13+/t15-,16-,17-/m0/s1 |
Clé InChI |
NTVFQBIHLSPEGQ-MVFSOIOZSA-N |
SMILES isomérique |
CCCCC[C@@H](/C=C/[C@@H]([C@H](CCCCCCCC(=O)O)O)O)O |
SMILES canonique |
CCCCCC(C=CC(C(CCCCCCCC(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


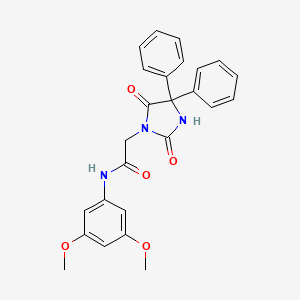
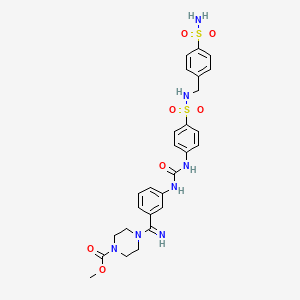


![sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate](/img/structure/B10796888.png)
![3-[6-(3-Chlorophenyl)hexanoyl]-1,3-oxazolidin-2-one](/img/structure/B10796897.png)
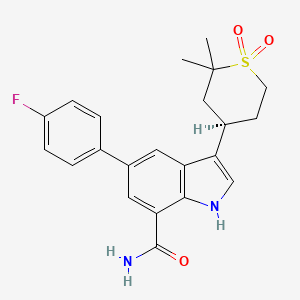
![N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-fluoropyridine-4-carboxamide](/img/structure/B10796907.png)
![4-[8-[(2-cyclopropyl-5-ethoxy-4-methylphenyl)methyl]-2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl]benzoic acid](/img/structure/B10796911.png)
![4-[[2-[4-chloro-2-[3-fluoro-5-(trifluoromethyl)benzoyl]phenoxy]acetyl]amino]-2-fluoro-3-methylbenzoic acid](/img/structure/B10796923.png)

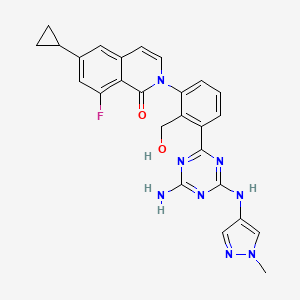
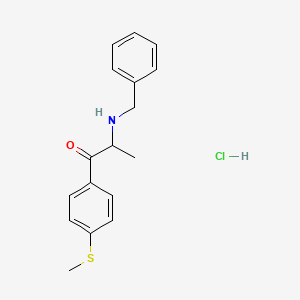
![(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B10796940.png)
